molecular formula C7H4Br2N2 B1420409 3,6-Dibromoimidazo[1,2-a]pyridine CAS No. 1065074-14-7

3,6-Dibromoimidazo[1,2-a]pyridine

Numéro de catalogue: B1420409
Numéro CAS: 1065074-14-7
Poids moléculaire: 275.93 g/mol
Clé InChI: OREHQDRYMUUZGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,6-Dibromoimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4Br2N2. It is a derivative of imidazo[1,2-a]pyridine, characterized by the presence of two bromine atoms at the 3rd and 6th positions of the imidazo[1,2-a]pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromoimidazo[1,2-a]pyridine typically involves the bromination of imidazo[1,2-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

3,6-Dibromoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the electronic structure of the imidazo[1,2-a]pyridine ring .

Applications De Recherche Scientifique

3,6-Dibromoimidazo[1,2-a]pyridine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3,6-Dibromoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

    6-Bromoimidazo[1,2-a]pyridine: A related compound with a single bromine atom at the 6th position.

    3-Bromoimidazo[1,2-a]pyridine: A compound with a single bromine atom at the 3rd position.

    Imidazo[1,2-a]pyridine: The parent compound without any bromine substitutions.

Uniqueness

The dual bromination enhances its ability to participate in various chemical reactions and increases its potential as a versatile building block in organic synthesis .

Activité Biologique

3,6-Dibromoimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered significant attention due to its diverse biological activities. This compound exhibits a variety of pharmacological properties, making it a valuable subject for medicinal chemistry research. This article explores the biological activity of this compound, summarizing key findings from recent studies and providing a detailed overview of its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features a fused imidazole and pyridine ring system with bromine substituents at the 3 and 6 positions. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. For instance, compounds derived from this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. In particular:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.08 μg/mL against Staphylococcus aureus and Klebsiella pneumoniae .
  • The compound exhibited bactericidal activity against resistant strains such as MRSA .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies demonstrated:

  • Significant cytotoxic effects against various cancer cell lines with IC50 values indicating strong activity .
  • Mechanistic studies suggested that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antitubercular Activity

The compound has shown promise in treating tuberculosis (TB). Research indicates:

  • Certain derivatives exhibited MIC values ≤1 μM against multiple strains of Mycobacterium tuberculosis, including drug-resistant variants .
  • Transcriptional profiling revealed that these compounds may inhibit energy generation in TB bacteria, suggesting a novel mode of action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Key findings include:

  • Substitutions at various positions on the imidazo[1,2-a]pyridine scaffold significantly influence biological activity.
  • Bromine substitutions at the 3 and 6 positions enhance antimicrobial and anticancer activities compared to unsubstituted analogs .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that a series of synthesized imidazo[1,2-a]pyridine derivatives exhibited broad-spectrum antibacterial activity. The most potent compound displayed an MIC of 0.08 μg/mL against MRSA .
  • Anticancer Activity : In another study focusing on cancer cell lines, this compound derivatives were tested for cytotoxicity. Compounds showed IC50 values ranging from 0.5 to 5 μM against various cancer types .

Research Findings Summary

Biological ActivityObserved EffectsReference
AntimicrobialMIC ≤ 0.08 μg/mL against S. aureus
AnticancerIC50 ranging from 0.5 to 5 μM
AntitubercularMIC ≤ 1 μM against drug-resistant TB strains

Propriétés

IUPAC Name

3,6-dibromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREHQDRYMUUZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674717
Record name 3,6-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-14-7
Record name 3,6-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 6-bromo-imidazo[1,2-a]pyridine (1 eq, 96 mmol, 19 g) in acetic acid (200 ml) under an inert atmosphere of argon is added dropwise bromine (1 eq, 96 mmol, 4.9 ml). After stirring at room temperature for 1 hour, the reaction mixture is filtered to afford the title compound as a beige solid; [M+H]+=275/277/278
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dibromoimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3,6-Dibromoimidazo[1,2-a]pyridine
Reactant of Route 3
3,6-Dibromoimidazo[1,2-a]pyridine
Reactant of Route 4
3,6-Dibromoimidazo[1,2-a]pyridine
Reactant of Route 5
3,6-Dibromoimidazo[1,2-a]pyridine
Reactant of Route 6
3,6-Dibromoimidazo[1,2-a]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.